Cefpodoxime Proxetil 4,7-seco-Dimer

描述

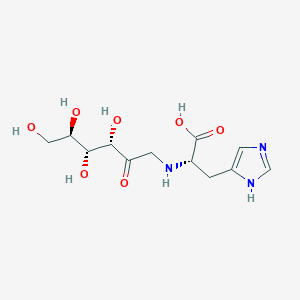

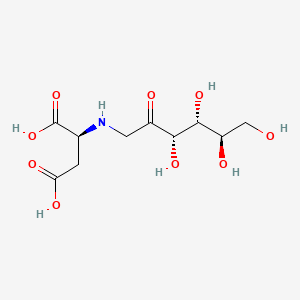

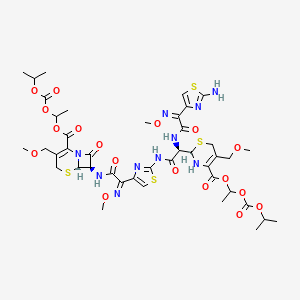

Cefpodoxime Proxetil 4,7-seco-Dimer is a derivative of Cefpodoxime Proxetil, an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . The molecular formula of Cefpodoxime Proxetil 4,7-seco-Dimer is C42H54N10O18S4, and its molecular weight is 1115.194 .

Molecular Structure Analysis

The molecular structure of Cefpodoxime Proxetil 4,7-seco-Dimer is complex, with a molecular formula of C42H54N10O18S4 and a molecular weight of 1115.194 . The parent compound, Cefpodoxime Proxetil, has a molecular formula of C21H27N5O9S2 and a molecular weight of 557.6 .科学研究应用

Enhancement of Solubility and Permeability

Cefpodoxime Proxetil is a poorly water-soluble drug . Research has been conducted to improve its solubility and permeability, which could enhance its therapeutic performance and drug loading capacity . A self-microemulsifying drug delivery system (SMEDDS) was designed for Cefpodoxime Proxetil, using Castor oil, Tween 80, and PEG 400 as the oil, surfactant, and co-surfactant respectively . This system forms fine oil-in-water microemulsions with gentle agitation and dilution by aqueous phases .

Formulation of Solid Dispersion

Cefpodoxime Proxetil has been prepared as a solid dispersion to improve its solubility and dissolution . The solid dispersion was prepared with urea using the solvent evaporation method . This method increased the dissolution rate and dissolution parameters of the drug from the physical mixture as well as the solid dispersion .

Development of Mucoadhesive Microspheres

The solid dispersion of Cefpodoxime Proxetil was incorporated into mucoadhesive microspheres . These microspheres were enteric coated by CAP (10%) . The drug release profile was studied and the best formulation was selected .

Treatment of Infections

Cefpodoxime Proxetil can be used in the treatment of respiratory, urinary, skin, and soft tissue infections caused by gram-positive and gram-negative bacteria . It has been formulated into buccal films using Chitosan, Gelatin, and Pectin as main polymeric substrates .

Stabilization of Unstable Drugs

Solid dispersion of Cefpodoxime Proxetil can be used to stabilize unstable drugs and protect them against decomposition by processes like photo oxidation, hydrolysis, oxidation, etc .

6. Dispersion in Liquid or Gaseous Compounds Solid dispersion of Cefpodoxime Proxetil can be used to disperse the drug in liquid or gaseous compounds .

作用机制

Target of Action

Cefpodoxime Proxetil 4,7-seco-Dimer, also known as 5ASX8BNW7D, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs play a crucial role in the final stages of constructing the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

The active metabolite of Cefpodoxime Proxetil 4,7-seco-Dimer binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of cell wall synthesis leads to instability of the bacterial cell wall and eventually causes cell lysis and death .

Biochemical Pathways

The action of Cefpodoxime Proxetil 4,7-seco-Dimer affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the function of PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

Cefpodoxime Proxetil 4,7-seco-Dimer is a prodrug, which means it is inactive in its administered form and is converted into its active form, cefpodoxime, in the body . It is absorbed from the gastrointestinal tract and de-esterified to cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .

Result of Action

The result of Cefpodoxime Proxetil 4,7-seco-Dimer’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it causes the bacterial cells to become unstable and undergo lysis . This effectively stops the infection and allows the immune system to clear the remaining bacteria.

Action Environment

The action of Cefpodoxime Proxetil 4,7-seco-Dimer can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food. The extent of absorption (mean AUC) and the mean peak plasma concentration increased when film-coated tablets were administered with food . , indicating that temperature and exposure to air could affect its stability and efficacy.

属性

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMMKKXXPLMCPK-XHLZYGRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54N10O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1115.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefpodoxime Proxetil 4,7-seco-Dimer | |

CAS RN |

947692-16-2 | |

| Record name | Cefpodoxime proxetil 4,7-seco-dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFPODOXIME PROXETIL 4,7-SECO-DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。